N-((1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyphenyl)cyclopropanecarboxamide hydrochloride
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Overview
Description
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indane moiety, a methoxyphenyl group, and a cyclopropane carboxamide, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride typically involves multiple steps:
Formation of the Indane Moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic ring undergoes alkylation with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Cyclopropane Formation: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane to form a cyclopropane ring.
Coupling of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid reacts with a halide in the presence of a palladium catalyst.
Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-indanol: Shares the indane moiety but lacks the methoxyphenyl and cyclopropane carboxamide groups.
2-Methoxyphenylcyclopropane: Contains the methoxyphenyl and cyclopropane groups but lacks the indane moiety.
Cyclopropane Carboxamide Derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride is unique due to its combination of an indane moiety, a methoxyphenyl group, and a cyclopropane carboxamide
Properties
Molecular Formula |
C20H23ClN2O2 |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-24-17-9-5-4-8-15(17)20(10-11-20)19(23)22-16-12-13-6-2-3-7-14(13)18(16)21;/h2-9,16,18H,10-12,21H2,1H3,(H,22,23);1H/t16-,18-;/m1./s1 |
InChI Key |
ABQHMQSPCKWBMG-PHJLCXHGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NC3CC4=CC=CC=C4C3N.Cl |
Origin of Product |
United States |
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